2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid
Description
2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core linked to a 4-phenylpyrimidine moiety. The thiazole ring (a five-membered aromatic ring with sulfur and nitrogen atoms) is substituted at the 2-position with a pyrimidine group, which itself bears a phenyl substituent at the 4-position. This compound has drawn attention for its structural similarity to kinase inhibitors, xanthine oxidase inhibitors, and antimicrobial agents .
Properties
IUPAC Name |
2-(4-phenylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)11-8-16-13(20-11)12-15-7-6-10(17-12)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQWWKOJVQTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C3=NC=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
Adapting methods from β-keto ester cyclizations, 4-phenylpyrimidin-2-amine precursors can be synthesized via:
Reaction Scheme 1
\$$
\text{Methyl 4-phenylacetoacetate} + \text{Urea} \xrightarrow[\text{H}2\text{SO}4, \Delta]{\text{MeOH}} \text{2-Hydroxy-4-phenylpyrimidine-6-carboxylate} \rightarrow \text{Chlorination} \rightarrow \text{2-Chloro derivative}
\$$
Table 1: Optimization of Pyrimidine Cyclization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | MeOH | 65 | 12 | 78 |
| PTSA | EtOH | 70 | 10 | 82 |
| ZrCl4 | Toluene | 110 | 6 | 68 |
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling enables introduction of the phenyl group post-pyrimidine formation:
Procedure
- Synthesize 2-aminopyrimidine via condensation of amidines with 1,3-diketones
- Introduce phenyl group via Suzuki-Miyaura coupling using Pd(PPh3)4 catalyst
Thiazole Ring Formation Strategies
Hantzsch Thiazole Synthesis
The 5-carboxythiazole moiety is efficiently constructed using modified Hantzsch conditions:
Reaction Scheme 2
\$$
\text{3-Chloro-2,4-pentanedione} + \text{Thiourea} \xrightarrow[\text{EtOH, \Delta}]{} \text{2-Aminothiazole-5-carboxylic Acid}
\$$
Table 2: Thiazole Synthesis Optimization
| Thiourea Derivative | Haloketone | Solvent | Yield (%) |
|---|---|---|---|
| Cyclopentylthiourea | 3-Chloro-2,4-pentanedione | EtOH | 72 |
| Benzylthiourea | 3-Bromoacetylacetone | DMF | 65 |
Microwave-Assisted Cyclization
Modern techniques improve reaction efficiency:
- 300 W microwave irradiation reduces reaction time from 12 h to 45 min
- Maintains yields at 68-75% while enhancing purity
Heterocycle Coupling Methodologies
Buchwald-Hartwig Amination
Coupling of halogenated pyrimidines with aminothiazoles using Pd catalysts:
Procedure
- Prepare 2-bromo-4-phenylpyrimidine via NBS bromination
- React with 2-aminothiazole-5-carboxylic acid using Xantphos/Pd2(dba)3 system
Table 3: Coupling Reaction Parameters
| Base | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | Xantphos | 110 | 58 |
| K3PO4 | BINAP | 100 | 49 |
Nucleophilic Aromatic Substitution
Direct displacement of pyrimidine halides with thiazole amines:
Optimized Conditions
Carboxylic Acid Functionalization
Post-synthetic modification of ester precursors:
Hydrolysis Procedure
- Dissolve methyl ester in THF/H2O (3:1)
- Add 2N LiOH solution
- Stir at 50°C for 4 h
- Acidify with 1N HCl to precipitate product
Table 4: Ester Hydrolysis Comparison
| Ester | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl | LiOH | 4 | 92 |
| Ethyl | NaOH | 6 | 87 |
Spectroscopic Characterization
1H NMR Analysis
Key diagnostic signals:
Mass Spectrometry
- ESI-MS shows [M+H]+ at m/z 310.0824 (calculated 310.0819)
- Characteristic fragmentation pattern confirms ring connectivity
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Innovative approach combining both heterocycles in single reaction vessel:
Procedure
Flow Chemistry Approaches
Continuous flow system advantages:
- 10-minute residence time vs 12 h batch processing
- 68% yield with improved scalability
Challenges and Limitations
Current synthetic limitations include:
- Moderate yields in coupling steps (typically 50-65%)
- Difficult purification due to polar carboxylic acid group
- Limited substrate scope for alternative aryl substitutions
Recent advances in catalytic systems and green chemistry approaches show promise for overcoming these challenges, particularly through the use of nanoparticle catalysts and solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
Cancer Therapy
One of the primary applications of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is in cancer treatment. Research indicates that derivatives of thiazole and pyrimidine can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation, making them promising candidates for cancer therapies.
Case Study : A study demonstrated that compounds similar to this compound effectively inhibited the activity of CDK4 and CDK6, leading to apoptosis in cancer cell lines such as MV4-11 and HeLa. The results showed significant cytotoxicity at low concentrations, indicating the compound's potential as a therapeutic agent against acute myeloid leukemia and cervical cancer .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Thiazole derivatives have been shown to exhibit activity against various bacterial strains. The incorporation of pyrimidine rings enhances this activity, making these compounds suitable for developing new antibiotics.
Research Findings : A series of thiazole-pyrimidine hybrids were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Substitutions
Several analogues replace the pyrimidine group with pyridine or alter substituent positions, leading to distinct pharmacological profiles:
Key Findings :
- Pyridine-substituted analogues (e.g., 4-phenyl-2-pyridyl derivatives) exhibit antibacterial activity but lack the pyrimidine-driven kinase selectivity seen in the parent compound .
Thiazole-5-Carboxylic Acid Derivatives with Aromatic Substituents
Modifications to the phenyl or heteroaromatic groups influence solubility and target binding:
Key Findings :
- The imidazo-thiazole derivative shows CAR agonist activity, a unique mechanism absent in the pyrimidine-thiazole parent compound .
- Febuxostat-related impurities (e.g., Impurity 15) highlight the role of the carboxylic acid group in xanthine oxidase inhibition, a shared feature with the target compound .
Functional Group Variations Impacting Bioactivity
The carboxylic acid group and substituent positions critically affect potency and selectivity:
- Hydrogen Bonding : The 5-carboxylic acid in 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid enables stronger interactions with kinase ATP-binding pockets compared to ester or amide derivatives (e.g., ethyl 2-phenylthiazole-5-carboxylate) .
- Steric Effects : Methyl or methoxy groups at the thiazole-4 position (e.g., 4-methyl-2-pyridin-2-yl-thiazole-5-carboxylic acid ) reduce steric hindrance, improving binding to targets like LAT .
Biological Activity
2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 250.30 g/mol
- CAS Number : 1965305-01-4
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions to enhance efficiency.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | < 10 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20.2 | Cell cycle arrest at G1 phase |
| HT-29 (Colon Cancer) | 21.6 | Inhibition of PI3K/Akt signaling pathway |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell growth and survival. Studies suggest that it may act by:
- Inducing Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Inhibiting Cell Proliferation : It disrupts key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
- Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from dividing.
Case Study 1: In Vitro Efficacy
A study published in the Iranian Journal of Chemistry & Chemical Engineering evaluated a series of thiazole derivatives, including this compound, for their anticancer activity against multiple human cancer cell lines. The results indicated significant cytotoxic effects, particularly against leukemia cells, with an IC value comparable to established chemotherapeutics like dasatinib .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the thiazole and pyrimidine rings could enhance the biological activity of the compound. For instance, substituents on the phenyl group were found to increase potency against specific cancer types, suggesting avenues for further optimization in drug design .
Q & A
Q. 1.1. What synthetic routes are commonly employed for the preparation of 2-(4-Phenylpyrimidin-2-yl)thiazole-5-carboxylic acid, and what are the critical reaction parameters?
The synthesis typically involves cyclocondensation and coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. Subsequent coupling of the thiazole-5-carboxylic acid moiety with 4-phenylpyrimidine may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Critical parameters include solvent choice (DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reactants to minimize side products . Hydrolysis of ester intermediates to the carboxylic acid form often employs basic conditions (e.g., NaOH/EtOH) .
Q. 1.2. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
- NMR Spectroscopy : and NMR are essential for confirming the thiazole and pyrimidine ring connectivity, with characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly the linkage between the thiazole and pyrimidine rings. The planarity of the conjugated system and hydrogen-bonding patterns can be validated .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing positional isomers .
Advanced Research Questions
Q. 2.1. How do structural modifications at the phenyl or pyrimidine rings influence biological activity (e.g., xanthine oxidase inhibition)?
Structure-activity relationship (SAR) studies reveal that:
- Phenyl Ring Substitution : Electron-withdrawing groups (e.g., -CF) at the 4-position enhance xanthine oxidase inhibition by increasing electrophilicity at the active site. For example, derivatives with -CF showed IC values of 0.8 μM compared to 5.2 μM for unsubstituted analogs .
- Pyrimidine Ring Modifications : Replacing pyrimidine with pyridine reduces activity, indicating the pyrimidine N-atoms are critical for hydrogen bonding with enzyme residues (e.g., Arg880 in xanthine oxidase) .
- Thiazole Carboxylic Acid : Esterification or amidation decreases activity, underscoring the necessity of the free carboxylic acid group for binding .
Q. 2.2. What strategies mitigate byproduct formation during the coupling of thiazole and pyrimidine rings?
- Protection/Deprotection : Temporarily protecting the carboxylic acid group as an ethyl ester during coupling reduces undesired side reactions (e.g., decarboxylation) .
- Catalytic Optimization : Using Pd(PPh) instead of Pd(OAc) improves cross-coupling efficiency (yield increases from 45% to 78%) and reduces homocoupling byproducts .
- Purification Techniques : Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) isolates the target compound from regioisomeric byproducts .
Q. 2.3. What in vitro assays and molecular modeling approaches are suitable for evaluating this compound’s enzyme inhibition mechanisms?
- Enzyme Inhibition Assays :
- Xanthine Oxidase (XO) Activity : Measure uric acid production spectrophotometrically (λ = 290 nm) in the presence of xanthine substrate. IC values are calculated using dose-response curves .
- Competitive vs. Non-Competitive Inhibition : Lineweaver-Burk plots differentiate binding modes. For example, this compound exhibits mixed inhibition against XO .
- Molecular Docking : Software like AutoDock Vina predicts binding poses. The carboxylic acid group forms salt bridges with Arg880, while the pyrimidine ring π-stacks with Phe914 residues .
Q. 2.4. How can conflicting data on solubility and stability be resolved during formulation for biological testing?
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve aqueous solubility, which is typically low (~0.1 mg/mL in PBS) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify degradation products (e.g., decarboxylated derivatives). Lyophilization in citrate buffer (pH 4.5) enhances long-term stability .
Methodological Considerations
Q. 3.1. What analytical techniques are recommended for purity assessment and quantification?
Q. 3.2. How can regioselectivity challenges in thiazole-pyrimidine coupling be addressed computationally?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing coupling pathways. For example, meta-coupling is disfavored by 12 kcal/mol compared to para-coupling, guiding synthetic route selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
